In Vitro Kinase Inhibition Potency of N-Desmethyl Vandetanib Relative to Parent and Alternative Metabolite
In vitro kinase inhibition assays demonstrate that N-desmethyl vandetanib retains inhibitory activity against VEGFR-2 and EGFR comparable to the parent drug vandetanib, whereas the alternative major circulating metabolite, vandetanib N-oxide, is >50-fold less active [1]. Vandetanib itself exhibits an IC50 of 40 nM against VEGFR-2 and 500 nM against EGFR [2].
| Evidence Dimension | In vitro potency against VEGFR and EGFR tyrosine kinases |
|---|---|
| Target Compound Data | Similar inhibitory activity to vandetanib for VEGF receptors (KDR and Flt-1) and EGFR |
| Comparator Or Baseline | Vandetanib (parent drug): IC50 VEGFR-2 = 40 nM, EGFR = 500 nM; Vandetanib N-oxide: >50-fold less active than vandetanib |
| Quantified Difference | N-Desmethyl vandetanib: potency similar to vandetanib (approx. 1x); Vandetanib N-oxide: >50-fold lower potency |
| Conditions | In vitro enzyme assays using purified kinase domains |
Why This Matters
This data confirms that N-desmethyl vandetanib is pharmacologically active, unlike the N-oxide metabolite, and must be included in studies assessing total drug activity or developing bioanalytical methods.
- [1] Frampton JE. Vandetanib. Drugs. 2012;72(8):1127-1145. doi:10.2165/11634440-000000000-00000 View Source
- [2] PMC8253220 Table 3. IC50 values for vandetanib against EGFR and VEGFR-2. View Source
